(2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)-piperidine-4-carboxylate

Beschreibung

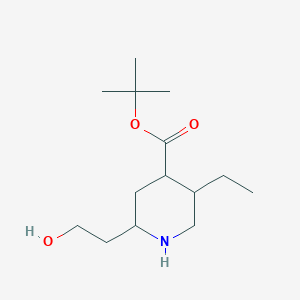

(2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)-piperidine-4-carboxylate (CAS: 1273577-31-3) is a chiral piperidine derivative with a molecular formula of C₁₄H₂₇NO₃ and a molecular weight of 257.37 g/mol . Its structure includes a tert-butyl ester group at the 4-position, an ethyl substituent at the 5-position, and a 2-hydroxyethyl group at the 2-position of the piperidine ring (Figure 1). The compound is primarily used as a building block or intermediate in organic synthesis, particularly in pharmaceutical applications, due to its stereochemical complexity and functional group versatility .

Eigenschaften

IUPAC Name |

tert-butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-5-10-9-15-11(6-7-16)8-12(10)13(17)18-14(2,3)4/h10-12,15-16H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAFNWJVGYDHPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC(CC1C(=O)OC(C)(C)C)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Piperidine Core Construction

The piperidine ring is assembled through a base-promoted cyclization of a linear amino alcohol precursor. For example, D-glucose-derived intermediates have been cyclized under basic conditions to form piperidine triols, a method adaptable to introduce the hydroxyethyl group. A representative approach involves:

Stereoselective Introduction of the 5-Ethyl Group

The 5-ethyl substituent is introduced via Grignard addition to a 4-oxopiperidine intermediate. For instance, tert-butyl 4-oxopiperidine-1-carboxylate reacts with ethylmagnesium bromide in THF at -78°C, followed by quenching with NaHCO3 to yield the tertiary alcohol, which is subsequently reduced to the ethyl group.

Example conditions :

-

Substrate: tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (190906-92-4).

-

Reagent: Ethylmagnesium bromide (2 equiv.) in THF at -78°C.

Hydroxyethyl Group Installation via Ester Reduction

Lithium Borohydride-Mediated Reduction

The 2-(2-hydroxyethyl) moiety is introduced by reducing a piperidine-linked ethyl ester. In a protocol adapted from Reference Example 50:

-

Substrate : Ethyl tert-butoxycarbonyl-4-piperidineacetate.

-

Reduction : LiBH4 in methanol/ether at 0°C to room temperature.

-

Workup : Quenching with water, extraction with EtOAc, and MgSO4 drying.

Critical data :

Stereochemical Control and Resolution

Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation efficiently sets the 2S and 4S configurations. A patent method employs Rh(acac)(CH) (0.01–2 mol%) under H pressure to hydrogenate a prochiral enamide intermediate.

Optimized conditions :

Chiral Chromatographic Resolution

For racemic mixtures, preparative chiral HPLC (e.g., CHIRALPAK AD™ column) with ethanol eluent resolves enantiomers, achieving 33–35% yields per isomer.

Final Assembly and Characterization

Stepwise Synthesis

Analytical Validation

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Hydroxyethylgruppe kann oxidiert werden, um eine Carbonylgruppe zu bilden. Übliche Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Die Estergruppe kann mit Hilfe von Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.

Substitution: Die Ethylgruppe kann durch nukleophile Substitutionsreaktionen durch andere Alkyl- oder Arylgruppen substituiert werden. Reagenzien wie Natriumhydrid und Alkylhalogenide werden häufig verwendet.

Übliche Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem wässrigen Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriumhydrid in Dimethylformamid (DMF) mit Alkylhalogeniden.

Hauptprodukte

Oxidation: Bildung eines Ketons oder Aldehyds.

Reduktion: Bildung eines Alkohols.

Substitution: Bildung verschiedener Alkyl- oder Arylderivate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Pharmacological Studies :

- The compound's structure suggests interactions with neurotransmitter receptors and metabolic enzymes. Research indicates that similar piperidine derivatives may exhibit analgesic or anti-inflammatory properties, indicating potential therapeutic effects for (2S,4S,5R)-tert-butyl 5-ethyl-2-(2-hydroxyethyl)-piperidine-4-carboxylate.

-

Synthesis and Derivative Development :

- The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to ensure stereoselectivity and yield. Understanding the synthesis pathways can lead to the development of novel derivatives with enhanced biological activity.

-

Interaction Studies :

- Investigating the pharmacodynamics of this compound is crucial for determining its suitability as a drug candidate. These studies often focus on receptor binding affinities and metabolic stability.

Case Study 1: Analgesic Properties

A study examining compounds with similar piperidine structures found that they exhibited significant analgesic effects in animal models. The presence of the hydroxyethyl group in this compound may similarly contribute to pain relief mechanisms through modulation of pain pathways.

Case Study 2: Anti-inflammatory Effects

Research into piperidine derivatives has indicated potential anti-inflammatory properties. The unique structure of this compound suggests it could interact with inflammatory mediators, providing a basis for further investigation into its therapeutic applications in inflammatory diseases.

Wirkmechanismus

Der Wirkungsmechanismus von (2S,4S,5R)-tert-Butyl-5-Ethyl-2-(2-Hydroxyethyl)-piperidin-4-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Hydroxyethylgruppe kann Wasserstoffbrückenbindungen mit aktiven Zentren von Enzymen oder Rezeptoren bilden, während der Piperidinring strukturelle Stabilität bietet. Die tert-Butylestergruppe erhöht die Lipophilie der Verbindung, was ihren Durchgang durch Zellmembranen erleichtert.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Piperidine Carboxylate Derivatives

Compound A : Methyl 1-(4-(Benzyloxy)phenethyl)-4-(N-phenylpropionamido)-piperidine-4-carboxylate ()

- Structure : Features a benzyloxy-phenethyl group and phenylpropionamido substituent.

- Molecular Weight : Higher (~500 g/mol) due to aromatic substituents.

- Applications : Intermediate in opioid metabolite synthesis (e.g., carfentanil derivatives) .

- Key Difference : The aromatic groups increase lipophilicity compared to the target compound’s hydroxyethyl group, altering solubility and metabolic stability.

Compound B : tert-Butyl 4-((4-Ethylpiperazin-1-yl)methyl)piperidine-1-carboxylate ()

- Structure : Contains a piperazine-methyl group instead of hydroxyethyl.

- Molecular Weight : 683.95 g/mol (C₃₁H₄₉N₅O₆S₃).

- Applications : Likely used in kinase inhibitor synthesis due to the piperazine moiety.

Compound C : 2,2,6,6-Tetramethylpiperidin-4-yl Acetate ()

Stereochemical and Functional Group Variants

Compound D : (2S,4S,5S)-1-tert-Butyl 2-methyl 4-hydroxy-5-methylpyrrolidine-1,2-dicarboxylate ()

- Structure : Pyrrolidine core with methyl and hydroxy substituents.

- Molecular Weight : ~300 g/mol (varies by substituent).

- Applications : Chiral auxiliary in asymmetric synthesis.

- Key Difference : The pyrrolidine ring (5-membered vs. 6-membered piperidine) alters ring strain and conformational flexibility .

Compound E : (3R,4S,5S,6S)-2-((5-(tert-Butyl)-2-methylphenyl)thio)-6-(methoxycarbonyl)-tetrahydro-2H-pyran-3,4,5-triyl Triacetate ()

Physical and Chemical Properties Comparison

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 257.37 | ~500 | 683.95 | ~200 |

| Core Structure | Piperidine | Piperidine | Piperidine | Tetramethylpiperidine |

| Key Functional Groups | tert-Butyl ester, hydroxyethyl | Benzyloxy, phenylpropionamido | Piperazine-methyl | Acetate ester |

| Solubility | Moderate (hydrophilic) | Low (lipophilic) | Moderate | High (polar) |

| Applications | Pharmaceutical intermediate | Opioid metabolite synthesis | Kinase inhibitors | Polymer stabilizers |

Biologische Aktivität

The compound (2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)-piperidine-4-carboxylate is a piperidine derivative characterized by specific stereochemistry and functional groups that suggest potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of approximately 257.37 g/mol. The presence of a piperidine ring and a carboxylic acid group indicates its potential applications in medicinal chemistry, particularly in drug design and development.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities. These activities can include:

- Neuroprotective effects: Some piperidine derivatives have shown promise in protecting neuronal cells from damage.

- Antioxidant properties: The presence of hydroxyl groups may contribute to the antioxidant capacity of this compound.

- Anticancer activity: Structural analogs have been investigated for their potential to inhibit cancer cell proliferation.

The unique structure of this compound allows it to interact with various biological targets. The stereochemistry at the chiral centers is crucial for determining the compound's biological interactions. For instance, the (2S,4S,5R) configuration may enhance binding affinity to specific receptors or enzymes.

Synthesis Methods

Several synthetic routes are available for producing this compound. These methods emphasize the importance of stereochemistry in achieving the desired biological activity:

- Chiral Synthesis: Utilizing chiral catalysts to ensure the production of enantiomerically pure forms.

- Functional Group Manipulation: Modifying existing piperidine derivatives to introduce hydroxyethyl and tert-butyl groups.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Piperidine Derivative A | Hydroxyl group at position 3 | Antioxidant effects |

| Piperidine Derivative B | Methyl instead of ethyl group | Neuroprotective properties |

| Piperidine Derivative C | Additional halogen substituent | Anticancer activity |

The specific combination of functional groups in this compound may enhance its bioactivity compared to other derivatives.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of piperidine derivatives. For example:

-

Neuroprotective Study: A study demonstrated that a structurally similar piperidine derivative exhibited significant neuroprotective effects against oxidative stress in neuronal cell lines.

"Piperidine derivatives have shown promise in protecting neuronal cells from oxidative damage" .

-

Anticancer Activity: Another investigation revealed that certain piperidine analogs could inhibit tumor growth in vitro and in vivo models.

"Compounds with piperidine scaffolds have been evaluated for their anticancer properties" .

-

Mechanistic Insights: Molecular docking studies indicated that the stereochemistry plays a critical role in receptor binding and subsequent biological activity.

"The configuration of synthesized analogues was correlated with their biological efficacy" .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)-piperidine-4-carboxylate, and how can stereochemical control be achieved?

- Methodology : The synthesis of piperidine derivatives typically involves multi-step reactions, including protection/deprotection of functional groups and stereoselective alkylation. For example, tert-butyl-protected piperidine intermediates often require controlled coupling reactions (e.g., acid chloride-mediated acylation) to introduce substituents while preserving stereochemistry . Chiral auxiliaries or catalysts may be employed to ensure the desired (2S,4S,5R) configuration. Post-synthesis, techniques like chiral HPLC or polarimetry should validate stereochemical purity .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

- Methodology : Conduct accelerated stability studies by exposing the compound to buffers at pH 3–9 (e.g., sodium acetate buffer at pH 4.6 ) and temperatures ranging from 4°C to 40°C. Monitor degradation via HPLC-MS and quantify impurities using validated calibration curves. Structural changes can be confirmed via / NMR to identify hydrolysis or oxidation products .

Q. What analytical techniques are recommended for confirming the molecular structure and purity of this compound?

- Methodology :

- NMR spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from ethyl, hydroxyethyl, and tert-butyl groups.

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H] ion).

- X-ray crystallography : If single crystals are obtainable, this provides definitive proof of stereochemistry .

- HPLC : Use a C18 column with a methanol/buffer mobile phase (e.g., 65:35 methanol/sodium acetate buffer) to assess purity >95% .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity in nucleophilic substitution reactions be resolved?

- Methodology : Perform kinetic studies under controlled conditions (solvent polarity, temperature, nucleophile strength). For example, compare reaction rates of the tert-butyl ester with primary vs. secondary amines. Use NMR (if fluorine-labeled analogs exist) or in-situ IR to track intermediate formation. Computational modeling (DFT) can predict transition states and explain steric effects from the ethyl/hydroxyethyl groups .

Q. What strategies are effective for isolating and characterizing transient intermediates during its metabolic or synthetic pathways?

- Methodology :

- Trapping experiments : Use reactive quenchers (e.g., dansyl chloride for hydroxyl groups) to stabilize intermediates.

- LC-MS/MS : Employ time-resolved sampling to capture short-lived species. For synthetic pathways, monitor reactions via inline PAT (Process Analytical Technology) tools .

- Isotopic labeling : Introduce or at key positions to trace bond cleavage/rearrangement .

Q. How does the spatial arrangement of substituents (2S,4S,5R) influence its biological activity or binding affinity in drug discovery contexts?

- Methodology :

- Molecular docking : Compare docking scores of the (2S,4S,5R) isomer vs. its enantiomers against target proteins (e.g., enzymes or receptors).

- SAR studies : Synthesize analogs with modified ethyl/hydroxyethyl groups and evaluate activity shifts.

- Crystallography : Co-crystallize the compound with its target to visualize binding interactions .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound given its acute toxicity profile?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.